molecular formula C17H15FN4O2S2 B10983203 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B10983203
M. Wt: 390.5 g/mol
InChI Key: SBRRSSMWCAGJMO-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a 1,3-thiazole core substituted with a 4-fluorophenyl group at position 2 and a 1,3,4-thiadiazole ring conjugated via an acetamide linker. The thiadiazole moiety is further modified with a tetrahydrofuran-2-yl substituent at position 5, adopting a (2Z)-configuration. Its synthesis likely involves multi-step heterocyclic coupling reactions, as seen in analogous compounds (e.g., ).

Properties

Molecular Formula

C17H15FN4O2S2

Molecular Weight

390.5 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C17H15FN4O2S2/c18-11-5-3-10(4-6-11)15-19-12(9-25-15)8-14(23)20-17-22-21-16(26-17)13-2-1-7-24-13/h3-6,9,13H,1-2,7-8H2,(H,20,22,23)

InChI Key

SBRRSSMWCAGJMO-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)CC3=CSC(=N3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. One common approach is the Hantzsch thiazole synthesis, which involves the reaction of a thiourea derivative with a halogenated ketone . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its hybrid thiazole-thiadiazole framework and tetrahydrofuran substitution. Below is a comparative analysis with key analogues:

Compound Key Structural Differences Implications Reference
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide Dihydro-thiadiazole ring; acetyl substituent instead of tetrahydrofuran Reduced conformational flexibility; potential for altered metabolic stability
2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide Tetrazole instead of thiazole; ethyl substituent on thiadiazole Enhanced electron-withdrawing properties; possible improved binding to hydrophobic targets
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide Imidazo-thiazole-pyridine scaffold; lacks thiadiazole Expanded π-conjugation; potential for kinase inhibition
N-(4-Fluorophenyl)-N-isopropyl-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}acetamide Trifluoromethyl-thiadiazole; isopropyl group on acetamide Increased lipophilicity; enhanced blood-brain barrier penetration

Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound are absent in the provided evidence, insights can be drawn from analogues:

  • Anti-inflammatory Potential: Thiadiazole-acetamides with fluorophenyl groups (e.g., ) exhibit anti-exudative activity, suggesting the target compound may modulate cyclooxygenase (COX) or lipoxygenase (LOX) pathways.
  • Antimicrobial Properties : Thiadiazoles with lipophilic substituents (e.g., trifluoromethyl in ) show broad-spectrum antimicrobial effects, implying the tetrahydrofuran moiety could enhance target selectivity.

Biological Activity

The compound 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a novel organic molecule that exhibits significant biological activity. This article explores its structure, synthesis, and various biological activities, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound has a molecular formula of C17H15FN4O2S2C_{17}H_{15}FN_{4}O_{2}S_{2} and a molecular weight of approximately 364.4 g/mol. Its unique structure comprises both thiazole and thiadiazole moieties, which are known to contribute to biological activity through interactions with various molecular targets.

PropertyValue
Molecular FormulaC17H15FN4O2S2
Molecular Weight364.4 g/mol
Structural ComponentsThiazole, Thiadiazole

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Thiazole Ring : Reaction of appropriate thioketones with amines.
  • Thiadiazole Formation : Cyclization of thiosemicarbazones.
  • Final Acetamide Formation : Acetylation of the final product.

Optimizing these synthetic routes is crucial for maximizing yield and purity while minimizing environmental impact.

Antimicrobial Properties

Research indicates that the compound exhibits promising antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

  • Case Study : In vitro studies demonstrated that the compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like norfloxacin .

Anticancer Properties

The anticancer potential of this compound has been evaluated in several studies, revealing its effectiveness against different cancer cell lines.

  • Case Study : A study reported that the compound exhibited cytotoxic effects on Jurkat and HT29 cancer cell lines with IC50 values lower than those of established chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) analysis indicated that the presence of both thiazole and thiadiazole rings was critical for enhancing cytotoxicity.
Cell LineIC50 (µg/mL)Reference
Jurkat1.61 ± 1.92
HT291.98 ± 1.22

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : Potential interactions with key enzymes involved in cellular metabolism.
  • Receptor Modulation : Binding to specific receptors that regulate cell growth and apoptosis.

Molecular dynamics simulations have suggested that hydrophobic interactions play a significant role in the binding affinity of the compound to target proteins.

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